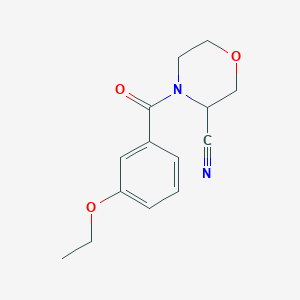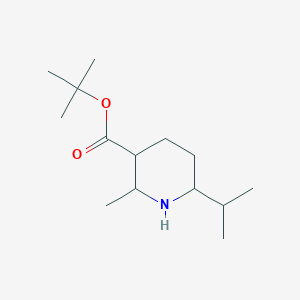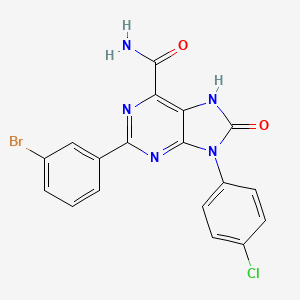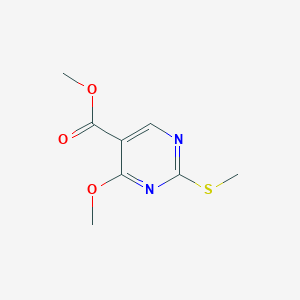![molecular formula C17H22N2O2S B2936388 N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide CAS No. 1252312-26-7](/img/structure/B2936388.png)
N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide, also known as CM-157, is a novel small molecule compound that has been extensively studied for its potential therapeutic benefits. CM-157 has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.
Wirkmechanismus
The exact mechanism of action of N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide is not fully understood, but it is believed to work by activating the AMP-activated protein kinase (AMPK) pathway. AMPK is a key regulator of energy metabolism and is involved in the regulation of glucose and lipid metabolism. By activating the AMPK pathway, N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide may improve glucose and lipid metabolism and reduce inflammation, leading to its potential therapeutic benefits.
Biochemical and Physiological Effects:
N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide has been shown to have a wide range of biochemical and physiological effects, including improving glucose and lipid metabolism, reducing inflammation, and improving mitochondrial function. In animal models, N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide has been shown to improve insulin sensitivity, reduce body weight, and improve liver function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide for lab experiments is its relatively low toxicity and high stability. N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide has been shown to be well-tolerated in animal models, making it a promising candidate for further research. However, one of the main limitations of N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide is its relatively low solubility, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide. One area of research could be in the development of new therapies for metabolic disorders such as obesity, insulin resistance, and type 2 diabetes. Another area of research could be in the development of new treatments for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, as N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide has been shown to have neuroprotective effects in animal models. Additionally, further research could be done to better understand the mechanism of action of N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide and to develop more effective methods of administering the compound.
Synthesemethoden
The synthesis of N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide involves a multi-step process that includes the reaction of 2-methoxyphenylthiol with 1-cyanocycloheptanone, followed by the addition of acetic anhydride and ammonium acetate. The resulting product is purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide has been extensively studied for its potential therapeutic benefits in various scientific research applications. One of the main areas of research has been in the treatment of metabolic disorders such as obesity, insulin resistance, and type 2 diabetes. N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models, making it a promising candidate for further research in this area.
Eigenschaften
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(2-methoxyphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-21-14-8-4-5-9-15(14)22-12-16(20)19-17(13-18)10-6-2-3-7-11-17/h4-5,8-9H,2-3,6-7,10-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXGCINXWGDQHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1SCC(=O)NC2(CCCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B2936305.png)
![(3R,3AR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride](/img/structure/B2936306.png)


![4-Amino-N-[3-(diethylamino)propyl]-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2936311.png)
![2-((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2936312.png)


![Tert-butyl N-[(1R,2R,3R)-2,3-dihydroxycyclohexyl]oxycarbamate](/img/structure/B2936319.png)
![Methyl 4-(1-benzyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate](/img/structure/B2936320.png)
![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-3-methylbenzonitrile](/img/structure/B2936323.png)

![5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide](/img/structure/B2936327.png)
![3-(1-(2-ethoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2936328.png)